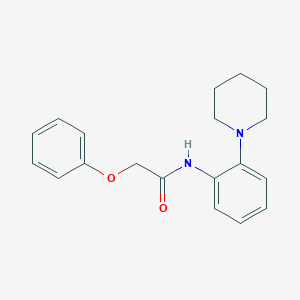![molecular formula C13H18N2O2 B244941 2-methyl-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B244941.png)
2-methyl-N-[3-(propanoylamino)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[3-(propanoylamino)phenyl]propanamide, commonly known as MPAA, is a synthetic compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research, specifically in the field of neuroscience.
Mechanism of Action
The mechanism of action of MPAA involves its interaction with the NMDA receptor. MPAA binds to the glycine site of the NMDA receptor, which enhances the activity of the receptor. This leads to an increase in calcium influx into the neuron, which is important for synaptic plasticity and memory consolidation.
Biochemical and Physiological Effects:
MPAA has been shown to have a number of biochemical and physiological effects. It has been found to enhance long-term potentiation (LTP), which is a process that is critical for memory consolidation. MPAA has also been shown to increase the density of dendritic spines, which are important for synaptic plasticity. Additionally, MPAA has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPAA in lab experiments is its ease of synthesis. MPAA can be synthesized in a laboratory setting with relative ease, which makes it an attractive compound for researchers. Additionally, MPAA has been shown to have a modulatory effect on the NMDA receptor, which is involved in a number of important physiological processes. However, one of the limitations of using MPAA in lab experiments is its potential toxicity. MPAA has been shown to be toxic to certain types of cells, which may limit its use in certain types of experiments.
Future Directions
There are a number of future directions for the research of MPAA. One potential area of research is its potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. MPAA has been shown to have a modulatory effect on the NMDA receptor, which is involved in these disorders. Additionally, further research is needed to determine the optimal dosage and administration of MPAA for its potential therapeutic applications. Finally, research is needed to determine the long-term effects of MPAA on neuronal function and survival.
Synthesis Methods
MPAA can be synthesized by reacting 3-aminobenzophenone with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to yield MPAA. The synthesis of MPAA is a relatively simple process and can be carried out in a laboratory setting with ease.
Scientific Research Applications
MPAA has been studied for its potential applications in the field of neuroscience. It has been found to have a modulatory effect on the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. MPAA has been shown to enhance the activity of the NMDA receptor, leading to improved cognitive function and memory consolidation.
properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-methyl-N-[3-(propanoylamino)phenyl]propanamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-12(16)14-10-6-5-7-11(8-10)15-13(17)9(2)3/h5-9H,4H2,1-3H3,(H,14,16)(H,15,17) |
InChI Key |
HKSYOVRNWCSMRE-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)C |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-4-propoxybenzamide](/img/structure/B244860.png)
![3-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B244863.png)



![2-(2,4-dimethylphenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B244869.png)






![4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B244883.png)
